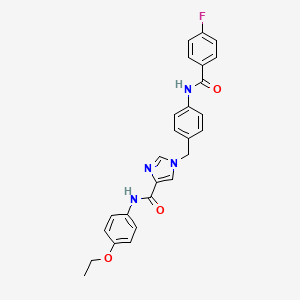

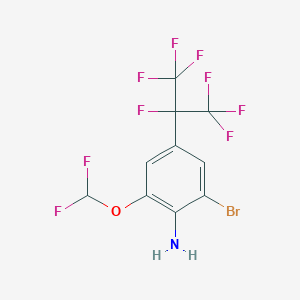

benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

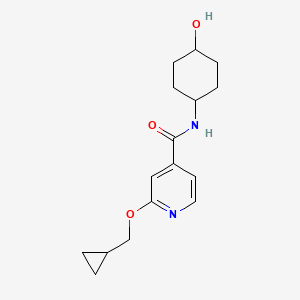

Benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that has been identified as a potential inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . This compound is part of a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides that were designed, synthesized, and evaluated for their inhibitory effect on SARS-CoV-2 RdRp .

Synthesis Analysis

The synthesis of this compound involves a two-round optimization process. The initial compounds were identified as SARS-CoV-2 RdRp inhibitors, and then a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed and synthesized . The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1 H -indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3 H)-thiones .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The molecule contains an indole group, a triazole group, and a thioacetate group. When substituted aniline, at the right part of the molecule, was replaced with a benzylanine, increased potency of the compounds was observed .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1 H -indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3 H)-thiones .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques: The compound has been synthesized using one-pot strategies, which are critical for efficient production. One study details a one-pot synthesis technique that involves the reaction of benzaldehydes with azomethine ylides derived from sarcosine and formaldehyde, highlighting the methods to create related compounds (Moshkin & Sosnovskikh, 2014).

- Crystal Structure Analysis: Investigations into the crystal structure of related compounds have been conducted, revealing insights into molecular interactions and stability. For example, a study on related triazole derivatives showed their molecular structures are stabilized by weak intermolecular hydrogen bonding interactions (Ahmed et al., 2016).

Biological Activities

- Antioxidant and Antimicrobial Properties: Compounds with a similar structure have been evaluated for their antioxidant and antimicrobial activities. For instance, certain triazole derivatives demonstrated significant antioxidant properties, as well as mild antimicrobial activities (Baytas et al., 2012).

- Antitubercular Activity: Some derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Mir et al., 2014).

Chemical Properties and Reactivity

- Molecular Electrostatic Potential (MEP) Analysis: MEP analysis of similar compounds provides insights into electrophilic and nucleophilic sites, which is crucial for understanding their reactivity (Ahmed et al., 2016).

- Density Functional Theory (DFT) Calculations: DFT studies are used to probe the structural properties and stability of related compounds, offering a deeper understanding of their electronic characteristics (Ahmed et al., 2016).

Wirkmechanismus

Target of Action

The primary target of the compound benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus . RdRp plays a crucial role in the replication of the virus, making it a significant target for antiviral drugs .

Mode of Action

This compound interacts with RdRp and inhibits its function . This interaction prevents the replication of the virus, thereby limiting its spread within the host .

Biochemical Pathways

The compound’s action primarily affects the viral replication pathway. By inhibiting RdRp, this compound disrupts the synthesis of viral RNA, a critical step in the viral life cycle . The downstream effect of this action is a reduction in viral load and potentially a halt in the progression of the disease .

Pharmacokinetics

The compound’s potent inhibitory effect on rdrp suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in sufficient concentrations .

Result of Action

The molecular effect of this compound’s action is the inhibition of viral RNA synthesis . On a cellular level, this results in a decrease in viral replication, potentially leading to a reduction in viral load and disease severity .

Zukünftige Richtungen

The future directions for research on benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate could involve further optimization of the compound to increase its potency as an inhibitor of SARS-CoV-2 RdRp. Additionally, further studies could be conducted to evaluate its efficacy against other viruses and to assess its potential for development into a therapeutic drug .

Eigenschaften

IUPAC Name |

benzyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-24-19(16-11-21-17-10-6-5-9-15(16)17)22-23-20(24)27-13-18(25)26-12-14-7-3-2-4-8-14/h2-11,21H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEUAMJGAAZOAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)OCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)

![N-[2-(methanesulfonamidomethyl)cyclopentyl]prop-2-enamide](/img/structure/B2596381.png)

![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2596387.png)

![6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2596391.png)

![6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2596393.png)